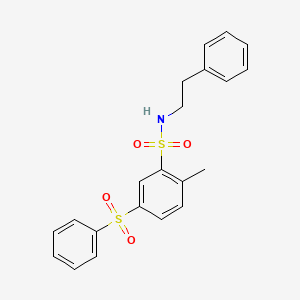![molecular formula C15H13Cl2N3O6S B14241774 2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide CAS No. 356526-31-3](/img/structure/B14241774.png)
2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a nitrophenylsulfonyl group, and a propanehydrazide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions.
Synthesis of 2,4-dichlorophenoxypropionic acid: This involves esterification of 2,4-dichlorophenoxyacetic acid with propionic acid.
Formation of the hydrazide: The propionic acid derivative is then reacted with hydrazine to form the corresponding hydrazide.
Sulfonylation: The hydrazide is finally reacted with 2-nitrobenzenesulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects[][6].
類似化合物との比較
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4-dichlorophenoxypropionic acid (Dichlorprop): Another herbicide with structural similarities.
2-nitrophenylsulfonyl chloride: A reagent used in the synthesis of sulfonyl derivatives.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
356526-31-3 |
|---|---|
分子式 |
C15H13Cl2N3O6S |
分子量 |
434.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N'-(2-nitrophenyl)sulfonylpropanehydrazide |
InChI |
InChI=1S/C15H13Cl2N3O6S/c1-9(26-13-7-6-10(16)8-11(13)17)15(21)18-19-27(24,25)14-5-3-2-4-12(14)20(22)23/h2-9,19H,1H3,(H,18,21) |
InChIキー |
VHKMKZDZCAOLID-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
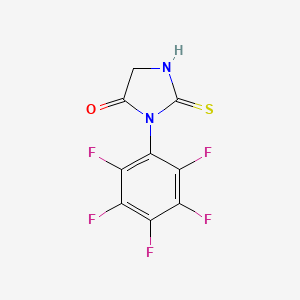
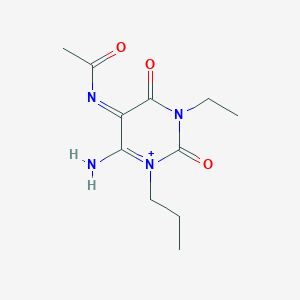


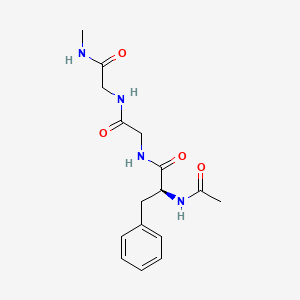
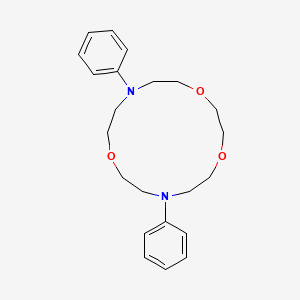
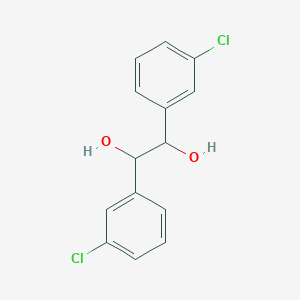
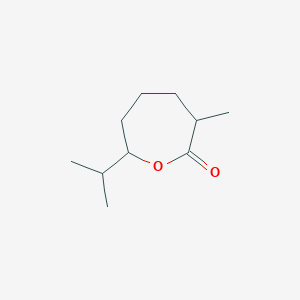
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
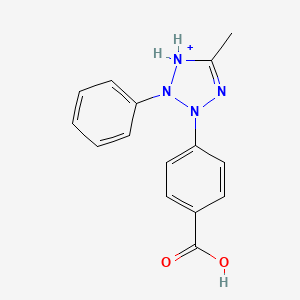
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
